molecular formula C10H11NO B13324979 2H,3H,5H,6H,7H-Furo[2,3-f]indole

2H,3H,5H,6H,7H-Furo[2,3-f]indole

Cat. No.: B13324979
M. Wt: 161.20 g/mol
InChI Key: UTLBMLCFNBXLFN-UHFFFAOYSA-N
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Description

2H,3H,5H,6H,7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,5H,6H,7H-Furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an indole precursor in the presence of a strong acid or base to facilitate the cyclization process . For instance, a solution of 1H,3H-furo3,4-fbenzofuran-1,3,5,7-tetrone and potassium cyanate in N,N-dimethylformamide (DMF) can be refluxed to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H,3H,5H,6H,7H-Furo[2,3-f]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-indole diketones, while reduction could produce furan-indole alcohols .

Scientific Research Applications

2H,3H,5H,6H,7H-Furo[2,3-f]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

  • 1H,5H-Pyrrolo[2,3-f]indole
  • 3H,6H-Pyrrolo[3,2-e]indole
  • Indole-3-acetic acid

Comparison: 2H,3H,5H,6H,7H-Furo[2,3-f]indole is unique due to its fused furan-indole ring system, which imparts distinct chemical and biological propertiesFor instance, while indole-3-acetic acid is primarily known for its role as a plant hormone, this compound is explored for its broader range of biological activities .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3,5,6,7-tetrahydro-2H-furo[2,3-f]indole

InChI

InChI=1S/C10H11NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h5-6,11H,1-4H2

InChI Key

UTLBMLCFNBXLFN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C3C(=C2)CCO3

Origin of Product

United States

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